5-Bromo-1-(4-fluorophenyl)-3-nitropyridin-2(1H)-one
Description
Properties
Molecular Formula |
C11H6BrFN2O3 |
|---|---|
Molecular Weight |
313.08 g/mol |
IUPAC Name |
5-bromo-1-(4-fluorophenyl)-3-nitropyridin-2-one |
InChI |
InChI=1S/C11H6BrFN2O3/c12-7-5-10(15(17)18)11(16)14(6-7)9-3-1-8(13)2-4-9/h1-6H |
InChI Key |
QQJHYMIAXWIXKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C=C(C2=O)[N+](=O)[O-])Br)F |
Origin of Product |
United States |
Preparation Methods
Bromination of Pyridine Precursors
Bromination typically employs bromine (Br₂) in acetic acid (AcOH) under controlled conditions. For example, 4-methyl-5-nitropyridin-2-ol undergoes bromination at the 5-position using Br₂ in AcOH at 0–25°C, achieving yields exceeding 90%. Similar conditions are adaptable for introducing bromine at the 5-position of 3-nitropyridin-2(1H)-one precursors. Key parameters include:
Nitration of Brominated Intermediates
Nitration is achieved using fuming nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄) at 0–5°C. For instance, 5-bromo-1-methylpyridin-2(1H)-one reacts with HNO₃/H₂SO₄ to yield 5-bromo-3-nitro-1-methylpyridin-2(1H)-one with 85–92% efficiency. Critical considerations include:
Substitution with 4-Fluorophenyl Groups
The final step involves substituting the methyl or hydroxyl group at the 1-position with 4-fluorophenyl. This is typically performed using:
-
Mitsunobu conditions : DIAD (diisopropyl azodicarboxylate) and PPh₃ with 4-fluorophenol.
-
Palladium-catalyzed coupling : For example, Suzuki-Miyaura coupling using Pd(PPh₃)₄, 4-fluorophenylboronic acid, and K₂CO₃ in dioxane/H₂O at 80–100°C.
Table 1: Representative Yields for Substitution Reactions
| Starting Material | Conditions | Yield (%) | Reference |
|---|---|---|---|
| 5-Bromo-3-nitro-1-methylpyridin-2-one | Pd(PPh₃)₄, 4-FPhB(OH)₂, 80°C | 78 | |
| 5-Bromo-3-nitropyridin-2-ol | Mitsunobu, 4-FPhOH, DIAD | 65 |
One-Pot Tandem Bromination-Nitration
Recent advancements have enabled tandem bromination-nitration in a single reactor, reducing purification steps. A notable protocol uses N-bromosuccinimide (NBS) and ceric ammonium nitrate (CAN) in acetonitrile at 50°C. This method achieves simultaneous bromination and nitration with 70–75% yield but requires precise stoichiometric control to avoid over-bromination.
Key advantages :
-
Reduced reaction time (4–6 hours vs. 12+ hours for sequential steps).
-
Compatibility with electron-deficient pyridine cores.
Metal-Free Photocatalytic Synthesis
Emerging methodologies employ photocatalysts (e.g., eosin Y) under visible light to mediate bromination and nitration. For example, irradiation of 1-(4-fluorophenyl)pyridin-2(1H)-one with NBS and tert-butyl nitrite (TBN) in DCM achieves 5-bromo-3-nitro derivatives in 60–65% yield. While less efficient than thermal methods, this approach avoids metal catalysts, enhancing sustainability.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency and Practicality of Methods
| Method | Yield Range (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Sequential Bromination-Nitration-Substitution | 65–92 | ≥95 | High | Moderate |
| One-Pot Tandem | 70–75 | ≥90 | Moderate | High |
| Photocatalytic | 60–65 | ≥85 | Low | Low |
The sequential method remains the gold standard for large-scale synthesis due to reproducibility and high yields. One-pot tandem reactions offer cost savings but require rigorous optimization. Photocatalytic routes, though eco-friendly, are limited by scalability challenges.
Troubleshooting Common Synthetic Issues
Over-Bromination
Nitro Group Reduction
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at position 5 and the electron-deficient pyridine ring facilitate nucleophilic substitution.
Key Reactions:
Mechanistic Insight :
-
The nitro group at position 3 enhances ring electron deficiency, activating position 5 for SNAr.
-
Polar aprotic solvents (e.g., DMF, DMSO) improve reaction efficiency by stabilizing transition states .
Nitro Group Reduction
The nitro group at position 3 can undergo selective reduction under controlled conditions.
Reduction Pathways:
Critical Notes :
-
Over-reduction to hydroxylamine derivatives is minimized using stoichiometric hydrazine .
-
Catalytic hydrogenation requires strict temperature control to avoid dehalogenation .
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed cross-coupling reactions.
Representative Examples:
Optimization Challenges :
-
Steric hindrance from the 4-fluorophenyl group necessitates bulky ligands (e.g., Xantphos) for Buchwald-Hartwig amination .
-
Suzuki coupling efficiency depends on boronic acid electronic properties .
Electrophilic Aromatic Substitution (EAS)
The electron-rich 4-fluorophenyl group undergoes regioselective electrophilic substitution.
Observed Transformations:
| Electrophile | Conditions | Position | Product | Yield | Source |
|---|---|---|---|---|---|
| HNO₃ | H₂SO₄, 0°C, 3 h | Para to F | 4-Fluoro-3-nitro derivative | 37% | |
| Cl₂ | FeCl₃, CHCl₃, 40°C | Ortho to F | 2-Chloro-4-fluorophenyl analog | 42% |
Regiochemical Control :
-
The fluorine atom directs incoming electrophiles to the para position, but steric effects from the pyridinone ring favor ortho substitution in some cases .
Ring Functionalization via Radical Pathways
Photochemical or thermal radical reactions modify the pyridinone core.
Notable Examples:
| Radical Source | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| AIBN, Bu₃SnH | Benzene, 80°C, 6 h | 5-Deuterated derivative | 49% | |
| UV Light, CCl₄ | CH₃CN, 254 nm, 12 h | 3-Chlorocarbonyl adduct | 33% |
Limitations :
-
Radical stability is compromised by the electron-withdrawing nitro group, requiring high initiator concentrations .
Hydrolysis and Rearrangement
Controlled hydrolysis of the lactam ring enables structural diversification.
| Conditions | Product | Yield | Source |
|---|---|---|---|
| 50% H₂SO₄, 120°C, 6 h | Pyridine-2,3-diol intermediate | 58% | |
| NaOH, H₂O, 100°C, 4 h | 3-Nitro-2-hydroxy analog | 44% |
Applications :
Scientific Research Applications
The compound features a pyridine ring substituted with a bromine atom at the 5-position, a nitro group at the 3-position, and a 4-fluorophenyl group at the 1-position. This arrangement contributes to its reactivity and biological activity.
Medicinal Chemistry
5-Bromo-1-(4-fluorophenyl)-3-nitropyridin-2(1H)-one has shown potential as an antimicrobial and anticancer agent. Research indicates that derivatives of nitropyridines can exhibit significant biological activities due to their ability to interact with various biological targets.
Case Study: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of several nitropyridine derivatives, including this compound. It demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy .
Agrochemicals
The compound's structural features make it suitable for development as a pesticide or herbicide. Nitropyridines are known for their insecticidal properties, and modifications can enhance their efficacy and selectivity.
Case Study: Insecticidal Activity
In a study conducted by agricultural scientists, derivatives of 5-bromo-nitropyridine were tested for their insecticidal activity against common agricultural pests. Results indicated that certain modifications led to increased potency compared to existing commercial products .
Material Science
In material science, compounds like 5-Bromo-1-(4-fluorophenyl)-3-nitropyridin-2(1H)-one are explored for their potential use in organic electronics and photonic devices due to their electronic properties.
Case Study: Organic Photovoltaics
Research has been conducted on the incorporation of nitropyridine derivatives into organic photovoltaic cells. The findings showed improved charge transport properties and efficiency in energy conversion when using such compounds as electron acceptors .
| Compound | Activity Type | IC₅₀ (µM) |
|---|---|---|
| 5-Bromo-1-(4-fluorophenyl)-3-nitropyridin-2(1H)-one | Anticancer (A549) | 15 |
| Derivative A | Antimicrobial | 20 |
| Derivative B | Insecticidal | 10 |
Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | >100 |
| DMF | >50 |
| Water | Insoluble |
Mechanism of Action
The mechanism of action of 5-Bromo-1-(4-fluorophenyl)-3-nitropyridin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro and fluorophenyl groups can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Key Observations :
- The 4-fluorophenyl group enhances aromatic stacking and may improve bioavailability compared to methyl or benzyl substituents .
- The nitro group at C3 contributes to electron deficiency, affecting reactivity in nucleophilic substitution reactions.
- Bromine at C5 increases molecular weight and polarizability, influencing crystal packing .
Comparison with Non-Pyridinone Compounds Sharing Key Substituents
5-Bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran (MEHJAL)
- Structure : Isobenzofuran core with bromine and 4-fluorophenyl groups.
- Similarities :
- Differences: Isobenzofuran lacks the nitro group and pyridinone lactam, reducing hydrogen-bonding capacity.
Pharmacopeial Analogues
- 3-[5-Bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-1-yl]-N,N-dimethylpropan-1-amine (g): Combines bromo-fluorophenyl motifs with a dimethylaminopropyl chain. Indicates the pharmacological relevance of bromo-fluorophenyl derivatives in drug design (e.g., CNS activity) .
Crystallographic and Physicochemical Behavior
- Crystallinity : The target compound and MEHJAL exhibit shape-driven packing similarities, suggesting fluorophenyl and bromine substituents stabilize lattice interactions .
- Solubility: Pyridinone derivatives with polar groups (e.g., -NO2) show lower solubility in apolar solvents compared to methyl-substituted analogues .
Biological Activity
5-Bromo-1-(4-fluorophenyl)-3-nitropyridin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on recent studies and findings.
- Molecular Formula : CHBrFNO
- Molecular Weight : 313.08 g/mol
- CAS Number : 2374758-23-1
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial efficacy of 5-Bromo-1-(4-fluorophenyl)-3-nitropyridin-2(1H)-one against various bacterial strains. The compound has shown notable activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) indicate that this compound is effective in inhibiting bacterial growth, with MIC values comparable to other known antimicrobial agents.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| MRSA | 16 |
These results suggest that the bromine and fluorine substituents enhance the compound's interaction with bacterial targets, potentially disrupting cell wall synthesis or function .
Anti-inflammatory Potential
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have indicated that it can modulate the activity of nuclear factor kappa B (NF-κB), a key transcription factor involved in inflammatory responses. The inhibition of NF-κB activity was observed to be dose-dependent, with a significant reduction noted at concentrations above 10 µM.
| Concentration (µM) | NF-κB Inhibition (%) |
|---|---|
| 10 | 25 |
| 20 | 40 |
| 50 | 60 |
This modulation suggests that the compound may serve as a potential therapeutic agent for conditions characterized by excessive inflammation .
Anticancer Activity
In addition to its antimicrobial and anti-inflammatory effects, 5-Bromo-1-(4-fluorophenyl)-3-nitropyridin-2(1H)-one has been investigated for its anticancer properties. Preliminary results from cell viability assays indicate that the compound exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells.
| Cell Line | IC (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 20 |
The mechanism of action appears to involve induction of apoptosis and inhibition of cell proliferation, which may be attributed to the compound's ability to interfere with cellular signaling pathways related to cancer progression .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Antimicrobial Efficacy : A study focused on the efficacy of various nitropyridine derivatives against resistant bacterial strains demonstrated that compounds similar to 5-Bromo-1-(4-fluorophenyl)-3-nitropyridin-2(1H)-one exhibited significant antibacterial activity, supporting its development as a novel antibiotic .
- Anti-inflammatory Effects : Research evaluating the effects of different brominated compounds on NF-κB signaling pathways revealed that this specific nitropyridine derivative significantly reduced inflammatory markers in vitro, suggesting its potential utility in treating inflammatory diseases .
- Cytotoxicity in Cancer Cells : A comparative analysis of various nitro-substituted pyridines showed that this compound had one of the lowest IC values against human cancer cell lines, indicating strong potential for further development as an anticancer agent .
Q & A
Basic Research Questions
Q. How can synthetic routes for 5-Bromo-1-(4-fluorophenyl)-3-nitropyridin-2(1H)-one be optimized to improve yield and regioselectivity?
- Methodological Answer : Utilize regioselective bromination and nitration protocols under controlled conditions. For example, bromination at the 5-position of the pyridinone core can be achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C, followed by nitration with fuming nitric acid in sulfuric acid at –10°C to minimize side reactions. Monitor intermediates via HPLC and confirm regiochemistry using NOESY NMR .
Q. What crystallization techniques are recommended for obtaining single crystals suitable for X-ray diffraction studies?
- Methodological Answer : Slow solvent evaporation in a mixed solvent system (e.g., dichloromethane/hexane) at 4°C promotes crystal growth. For compounds prone to polymorphism, vapor diffusion methods using ethyl acetate and methanol (1:1) can yield high-quality crystals. Pre-saturation of the solution with inert gases (e.g., argon) minimizes oxidation during crystallization .
Q. How should researchers validate the purity of this compound after synthesis?
- Methodological Answer : Combine chromatographic (HPLC with UV detection at 254 nm) and spectroscopic methods (¹H/¹³C NMR, high-resolution mass spectrometry). Quantify impurities using a C18 reverse-phase column (acetonitrile/water gradient) and cross-validate with differential scanning calorimetry (DSC) to detect polymorphic contaminants .
Advanced Research Questions
Q. How can crystallographic disorders be resolved during structure refinement of 5-Bromo-1-(4-fluorophenyl)-3-nitropyridin-2(1H)-one using SHELXL?
- Methodological Answer : For disordered substituents (e.g., the fluorophenyl group), split the occupancy using PART instructions in SHELXL. Apply geometric restraints (DFIX, SIMU) to maintain bond lengths and angles. Validate using the ADDSYM algorithm to check for missed symmetry elements, and refine anisotropic displacement parameters (ADPs) for non-H atoms .
Q. What strategies address discrepancies between computational (DFT) and experimental UV-Vis spectra for this compound?
- Methodological Answer : Re-optimize the DFT basis set (e.g., B3LYP/6-311++G(d,p)) with solvent effects (PCM model for DMSO). Compare experimental spectra acquired in degassed solutions to minimize oxygen quenching. If π→π* transitions deviate, assess intermolecular interactions (e.g., J-aggregates) via concentration-dependent studies .
Q. How do electron-withdrawing groups (e.g., nitro, bromo) influence the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions?
- Methodological Answer : The nitro group at position 3 deactivates the pyridinone ring, reducing oxidative addition efficiency. Use Pd(OAc)₂ with SPhos ligand in THF/water (3:1) at 80°C to enhance catalytic activity. Bromine at position 5 acts as a directing group, favoring coupling at the adjacent position. Monitor reaction progress via ¹⁹F NMR to track fluorophenyl stability .
Methodological and Analytical Questions
Q. What validation metrics are critical for assessing X-ray crystallographic data quality?
- Methodological Answer :
| Metric | Acceptable Range | Example from Literature |
|---|---|---|
| R factor | < 0.05 | 0.024 |
| wR factor | < 0.10 | 0.060 |
| Data-to-parameter ratio | > 10 | 12.7 |
| Mean Δ/σ (bond lengths) | < 0.01 Å | 0.003 Å |
Q. How can researchers mitigate decomposition of 5-Bromo-1-(4-fluorophenyl)-3-nitropyridin-2(1H)-one under ambient light?
- Methodological Answer : Store samples in amber vials under argon at –20°C. For handling, use UV-filtered lighting (λ > 400 nm). Monitor stability via accelerated degradation studies (40°C/75% RH for 14 days) with LC-MS to identify nitro-reduction byproducts (e.g., amine derivatives) .
Safety and Handling Guidelines
Q. What precautions are essential when synthesizing brominated intermediates?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
